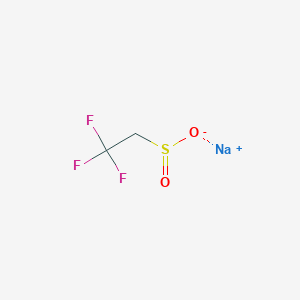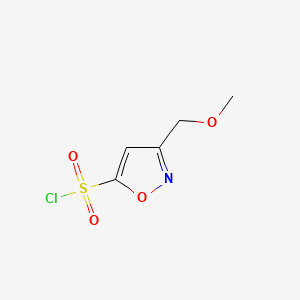
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride is a heterocyclic organic compound with the following chemical structure:
CH3OC6H3SO2Cl
This compound contains an oxazole ring (a five-membered ring containing oxygen and nitrogen atoms) and a sulfonyl chloride functional group. It is used in various applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes:
The synthesis of 3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride involves several steps. One common synthetic route includes the following:
-
Oxazole Formation:
- Start with 3-methoxybenzaldehyde.
- React it with hydroxylamine hydrochloride to form the oxime.
- Cyclize the oxime using an acid catalyst to obtain the oxazole ring.
-
Sulfonylation:
- Treat the oxazole compound with chlorosulfonic acid (SOCl₂) to introduce the sulfonyl chloride group.
Industrial Production:
Industrial production methods typically involve large-scale reactions and optimized conditions to achieve high yields.
Chemical Reactions Analysis
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride undergoes various reactions:
Substitution Reactions: It reacts with nucleophiles (such as amines or alcohols) to replace the sulfonyl chloride group.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under appropriate conditions.
Base-Catalyzed Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents include amines, bases, and reducing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride finds applications in:
Medicinal Chemistry: It serves as a building block for designing bioactive compounds.
Materials Science: Used in the synthesis of functional materials.
Agrochemicals: As a precursor for herbicides and fungicides.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example:
- In medicinal chemistry, it may inhibit specific enzymes or interact with cellular targets.
- In materials science, it contributes to material properties through its functional groups.
Comparison with Similar Compounds
While 3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride is unique due to its combination of oxazole and sulfonyl chloride functionalities, similar compounds include other sulfonyl chlorides and oxazole derivatives.
Properties
Molecular Formula |
C5H6ClNO4S |
|---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
3-(methoxymethyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO4S/c1-10-3-4-2-5(11-7-4)12(6,8)9/h2H,3H2,1H3 |
InChI Key |
UGDYKRFWLBRNCC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
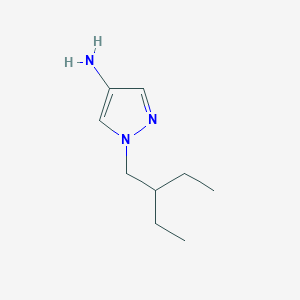
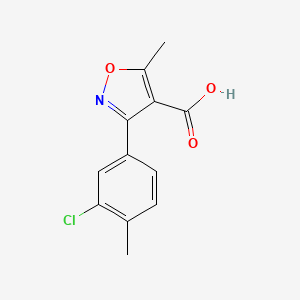
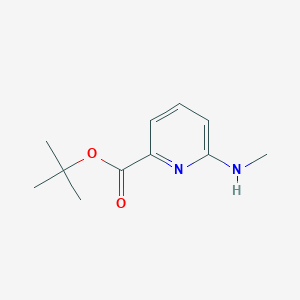

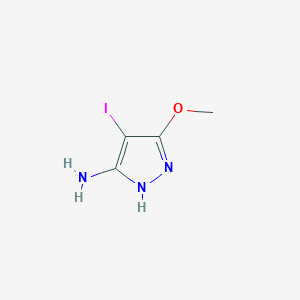

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)
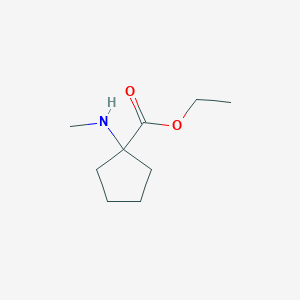
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)

![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
